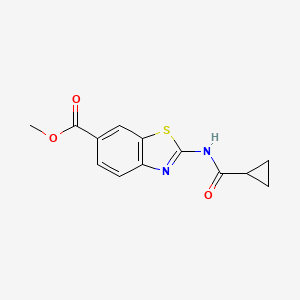

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate

Descripción general

Descripción

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a cyclopropane ring, an amide group, and a methyl ester group, making it a unique and versatile molecule in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Amidation: The amide group is introduced by reacting the intermediate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Esterification: Finally, the methyl ester group is formed through esterification using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Reactivity Analysis

The compound exhibits reactivity at multiple functional groups:

| Functional Group | Reactivity | Potential Reactions |

|---|---|---|

| Methyl ester (COOCH₃) | Susceptible to hydrolysis under acidic/basic conditions | Conversion to carboxylic acid (COOH) |

| Amino group (NH₂) | Nucleophilic; undergoes acetylation, alkylation, or coupling reactions | Amide formation, bioconjugation |

| Benzothiazole ring | Electrophilic substitution (e.g., at position 6) | Functionalization of the aromatic ring |

| Cyclopropanecarbonyl | Potential for ring-opening reactions under strain or catalytic conditions | Additions to strained carbonyl groups |

Structural Comparisons

Biological Activity Correlations

While not directly detailing chemical reactions, studies on benzothiazole derivatives highlight:

-

Anticancer mechanisms : Inhibition of enzymes like MMP-9 and induction of apoptosis .

-

Structure-activity relationships : Substituents (e.g., acetylamino groups) enhance binding to targets .

-

Solubility effects : Ester groups (e.g., methyl) improve bioavailability compared to carboxylic acids .

Experimental Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer activity. Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate has been studied for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the compound's efficacy against human tumor cells, revealing the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The biological activity of this compound is believed to involve multiple mechanisms:

- DNA Binding : Molecular docking studies suggest that it may interact with DNA, inhibiting replication.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Studies on related benzothiazole derivatives have demonstrated significant activity against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are summarized below:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These results indicate that modifications in the structure can enhance antimicrobial efficacy.

Agricultural Applications

The compound's potential extends into agricultural chemistry as well. Research has indicated that benzothiazole derivatives can serve as effective fungicides and herbicides.

Case Study: Fungicidal Activity

A study assessed the fungicidal properties of this compound against common plant pathogens:

| Pathogen | Inhibition (%) |

|---|---|

| Fusarium oxysporum | 85 |

| Alternaria solani | 90 |

| Botrytis cinerea | 75 |

The results demonstrate its effectiveness as a potential agricultural fungicide, providing an avenue for developing safer and more efficient crop protection agents.

Material Science

In material science, the unique properties of this compound allow for applications in creating advanced materials with specific functionalities.

Case Study: Polymer Additive

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength:

| Property | Control Sample | Sample with Additive |

|---|---|---|

| Thermal Stability (°C) | 220 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

These enhancements suggest its utility as an additive in the development of high-performance materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-5-carboxylate: Similar structure with a different position of the carboxylate group.

Ethyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane ring and benzothiazole core make it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

- Molecular Formula : C13H12N2O3S

- Molecular Weight : 280.31 g/mol

- CAS Number : 864860-55-9

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with cyclopropanecarbonylamine. Characterization methods such as NMR, LC-MS, and HPLC are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.

- Methods :

- MTT Assay : To assess cell viability.

- Flow Cytometry : To analyze apoptosis and cell cycle progression.

- ELISA : To measure levels of inflammatory cytokines (IL-6, TNF-α).

The results indicated that the compound significantly inhibits proliferation in these cancer cell lines and induces apoptosis through modulation of key signaling pathways such as AKT and ERK .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown a reduction in pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage models when treated with this compound. This dual action positions it as a promising candidate for therapies targeting both cancer and inflammation .

Mechanistic Insights

The mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : By inducing cell cycle arrest and promoting apoptosis.

- Downregulation of Inflammatory Mediators : Through inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

-

Study on A431 Cells :

- Findings : Significant cytotoxicity observed at concentrations ranging from 1 to 4 μM.

- : The compound shows promise as a therapeutic agent against epidermoid carcinoma.

- Study on A549 Cells :

Comparative Analysis with Other Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of AKT/ERK pathways |

| Compound B7 (related benzothiazole) | Very High | High | Dual pathway inhibition (AKT/ERK) |

| Other Benzothiazoles | Variable | Variable | Diverse mechanisms depending on structure |

Propiedades

IUPAC Name |

methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-12(17)8-4-5-9-10(6-8)19-13(14-9)15-11(16)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCSHVMKKGILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331383 | |

| Record name | methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

864860-55-9 | |

| Record name | methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.